molecular formula C8H17NO2 B14777727 (2S)-2-amino-1-(oxan-3-yl)propan-2-ol

(2S)-2-amino-1-(oxan-3-yl)propan-2-ol

Cat. No.: B14777727
M. Wt: 159.23 g/mol
InChI Key: YLZTVIRNPIAHJB-MQWKRIRWSA-N
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Description

(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol is a chiral compound with significant importance in various scientific fields. This compound features a unique structure that includes an amino group, a hydroxyl group, and a tetrahydropyran ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as ®-tetrahydro-2H-pyran-3-ol and (S)-2-amino-1-propanol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to ensure the desired stereochemistry is achieved.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure enantiomer.

Industrial Production Methods

In an industrial setting, the production of (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol may involve:

    Large-Scale Synthesis: Utilizing large reactors and optimized reaction conditions to maximize yield and efficiency.

    Automation: Employing automated systems for precise control of reaction parameters.

    Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and aldehydes.

    Reduction: Secondary alcohols and primary amines.

    Substitution: A wide range of substituted derivatives depending on the reagents used.

Scientific Research Applications

(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol has numerous applications in scientific research:

Mechanism of Action

The mechanism by which (S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol exerts its effects involves:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Amino-1-(®-tetrahydro-2H-pyran-3-yl)propan-2-ol is unique due to its chiral nature and the presence of both amino and hydroxyl functional groups, which provide versatility in chemical reactions and applications.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

(2S)-2-amino-1-(oxan-3-yl)propan-2-ol

InChI

InChI=1S/C8H17NO2/c1-8(9,10)5-7-3-2-4-11-6-7/h7,10H,2-6,9H2,1H3/t7?,8-/m0/s1

InChI Key

YLZTVIRNPIAHJB-MQWKRIRWSA-N

Isomeric SMILES

C[C@](CC1CCCOC1)(N)O

Canonical SMILES

CC(CC1CCCOC1)(N)O

Origin of Product

United States

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